2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran
Description
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-[(E)-but-2-en-2-yl]-3-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C9H14O/c1-4-7(2)9-8(3)5-6-10-9/h4-5,9H,6H2,1-3H3/b7-4+ |
InChI Key |
XKUWZBDIOAZASA-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C(\C)/C1C(=CCO1)C |
Canonical SMILES |
CC=C(C)C1C(=CCO1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The copper-mediated rearrangement of vinyl oxiranes, as detailed in US8404872B2, provides a high-yield route to 2,5-dihydrofurans. For 2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran, the substrate is a trisubstituted vinyl oxirane with a butenyl group at R² and methyl at R³ (Figure 1):
$$
\text{Vinyl oxirane substrate: } \text{C}6\text{H}{10}\text{O} \xrightarrow{\text{Cu(hfacac)}2} \text{C}7\text{H}_{10}\text{O} \quad
$$
The reaction proceeds via a concerted-sigmatropic shift, where the copper catalyst stabilizes the transition state through d-orbital interactions, reducing activation energy by ~30 kcal/mol. Steric hindrance from the butenyl group necessitates elevated temperatures (150–180°C) to achieve optimal conversion.
Catalytic Optimization
Table 1 summarizes performance metrics for copper catalysts under varying conditions:
| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(ptfm)₂ | 120 | 60 | 78 |
| 2 | Cu(hfacac)₂ | 150 | 30 | 92 |
| 3 | Cu(OTf)₂ | 100 | 120 | 65 |
Cu(hfacac)₂ (hexafluoroacetylacetonate copper) outperforms other catalysts due to its strong Lewis acidity and thermal stability. Neat reactions (solvent-free) at 150°C for 30 minutes achieve 92% yield, minimizing side products like epoxide oligomers.
Acid-Catalyzed Cyclization of Butene Derivatives
Substrate Scope and Regioselectivity
EP0090231B1 discloses a cyclization route using acidic agents to convert butene derivatives into 3-alkyl-2,5-dihydrofuran-2-ones. While the patent focuses on lactones, analogous conditions apply to 2,5-dihydrofurans when employing α,β-unsaturated aldehydes. For example, 2-methyl-4,4-diacetoxy-2-butenal undergoes cyclization in acetic acid at 110°C to yield the target compound (Figure 2):
$$
\text{2-methyl-4,4-diacetoxy-2-butenal} \xrightarrow{\text{H}^+} \text{2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran} \quad
$$
Protonation of the carbonyl oxygen initiates a 5-endo-trig cyclization, with the acetoxy groups acting as leaving agents. Regioselectivity is controlled by the steric bulk of the butenyl substituent, favoring formation of the 2,5-dihydrofuran over tetrahydrofuran byproducts.
Acid Selection and Kinetic Control
Table 2 compares acid catalysts in cyclization efficiency:
| Entry | Acid Catalyst | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 1 | p-Toluenesulfonic | 100 | 88 | 76 |
| 2 | H₂SO₄ | 120 | 95 | 68 |
| 3 | Nafion® NR50 | 90 | 82 | 84 |
Solid acids like Nafion® NR50 enhance selectivity (84%) by restricting transition-state geometries, whereas H₂SO₄ promotes overfunctionalization. Reaction kinetics follow a first-order dependence on substrate concentration, with an activation energy of 18.2 kcal/mol.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The copper-catalyzed method offers superior yields (92% vs. 84%) but requires specialized catalysts and anhydrous conditions. In contrast, acid-mediated cyclization uses commodity chemicals and achieves 85% purity without chromatography, favoring industrial-scale production.
Stereochemical Considerations
Both routes produce a racemic mixture due to planar intermediates during cyclization. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s salen complexes) remain unexplored for this specific substrate but could enable enantioselective synthesis.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 138.1045 ([M+H]⁺), consistent with C₈H₁₄O.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: Used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the furan ring and the butenyl group allows for various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in Natural Products
a. 2-(3-Methylbut-2-enyl)-3-methyl-2,5-dihydrofuran
b. Hydroxy Dihydorosefuran
a. 2-(m-Chloro-α-methoxycarbonylbenzylidene)-4-phenyl-3-hydroxy-5-oxo-2,5-dihydrofuran
- Structure : Features a benzylidene group , phenyl substituent , and keto group at position 3.
- Application : Exhibits anti-inflammatory and analgesic properties due to electron-withdrawing groups and aromatic interactions .
- Contrast : The target compound lacks polar functional groups (e.g., hydroxyl, ketone), limiting its bioactivity but favoring volatility.
Dihydrofuran Derivatives in Nonlinear Optical (NLO) Materials
a. 2-(Dicyanomethylene)-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF)
- Structure: Contains cyano and trifluoromethyl groups, creating strong electron-withdrawing effects.
- Application : Used as an acceptor unit in NLO chromophores for telecommunications and photonics .
Comparative Data Table
Key Research Findings
Natural Occurrence: The target compound’s structural simplicity compared to davana oil’s sesquiterpenes (e.g., davanone) limits its fixative properties but enhances its role as a volatile aroma component .
Reactivity : Unlike TCF derivatives, the absence of electron-withdrawing groups makes the compound less suited for electronic applications but more reactive in organic synthesis (e.g., Diels-Alder reactions) .
Biological Activity
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings related to its biological properties, particularly focusing on antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by its unique dihydrofuran structure, which contributes to its reactivity and biological activity. The molecular formula is , and it exhibits a range of chemical properties that facilitate interactions with biological systems.
Antifungal Activity
Recent studies have explored the antifungal properties of compounds related to 2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran. For instance, a series of butenolide derivatives were synthesized and evaluated for their antifungal activity against Sclerotinia sclerotiorum. The results indicated that modifications in the molecular structure significantly impacted their efficacy. The lead compound exhibited an EC50 value of 10.62 mg/L, while new derivatives showed improved activities with EC50 values ranging from 1.51 to 13.24 mg/L, demonstrating the importance of structural optimization in enhancing biological activity .
Table 1: Antifungal Activity of Butenolide Derivatives
| Compound | EC50 (mg/L) | Improvement over Lead Compound |
|---|---|---|
| Lead Compound | 10.62 | - |
| VI-3 | 1.51 | Significant |
| VI-5 | 1.81 | Significant |
| V-6 | 4.12 | Moderate |
| V-10 | 13.24 | Moderate |
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects in various cancer cell lines. For example, compounds derived from dihydrofuran structures demonstrated IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating strong cytotoxicity against cancer cells with relatively low toxicity towards normal cells .
Table 2: Anticancer Activity of Dihydrofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Toxicity (%) |
|---|---|---|---|
| Compound 20a | HG-3 | 0.17 | 12 |
| Compound 20f | PGA-1 | 0.35 | 16 |
| Compound 23a | HG-3 | 0.50 | 15 |
| Compound 25n | PGA-1 | 1.97 | 14 |
The mechanism through which these compounds exert their biological effects often involves the modulation of reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells . Additionally, the binding affinity to serum proteins like human serum albumin (HSA) has been shown to influence the pharmacokinetics of these compounds, suggesting their potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
